Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate

Catalog No.
S13046998
CAS No.
143722-75-2
M.F
C16H16N2O3
M. Wt
284.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benz...

CAS Number

143722-75-2

Product Name

Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate

IUPAC Name

methyl 4-[[2-(4-aminophenyl)-2-oxoethyl]amino]benzoate

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

InChI

InChI=1S/C16H16N2O3/c1-21-16(20)12-4-8-14(9-5-12)18-10-15(19)11-2-6-13(17)7-3-11/h2-9,18H,10,17H2,1H3

InChI Key

KLKDRUXHBIZXQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)N

Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate is an organic compound characterized by its complex structure, which includes a benzoate moiety and an amino group attached to a 2-oxoethyl chain. Its molecular formula is C17H18N2O3C_{17}H_{18}N_{2}O_{3}, and it has a molecular weight of approximately 298.34 g/mol. The compound features both hydrophilic and hydrophobic properties due to the presence of polar functional groups, making it suitable for various applications in pharmaceuticals and organic synthesis.

  • Esterification: The benzoate group can undergo hydrolysis to regenerate the corresponding acid under acidic or basic conditions.
  • Reduction: The nitro or carbonyl functionalities in the compound can be reduced to amines or alcohols, respectively, using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The compound may react with nucleophiles at the carbonyl carbon, leading to the formation of various derivatives.

Preliminary studies suggest that methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate exhibits potential biological activities, including:

  • Antimicrobial Properties: Some derivatives of benzoate compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: Compounds with similar structures have been studied for their ability to inhibit inflammatory pathways.
  • Anticancer Activity: Research indicates that certain benzoate derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.

The synthesis of methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate can be achieved through several methods:

  • Condensation Reaction: A common approach involves the reaction of 4-aminobenzoic acid with a suitable alkylating agent to form the ester, followed by subsequent reactions with 2-bromoacetophenone to introduce the amino group.

    Example reaction:
    \text{4 Aminobenzoic Acid}+\text{Bromoketone}\rightarrow \text{Methyl 4 2 4 aminophenyl 2 oxoethyl amino}benzoate}
  • One-Pot Synthesis: This method combines multiple steps into a single reaction vessel, allowing for more efficient synthesis and reduced reaction times.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and improve yields compared to conventional heating methods.

Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate has several applications:

  • Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting inflammation and infections.
  • Dyes and Pigments: The compound may be used as a dye intermediate due to its chromophoric properties.
  • Research Reagent: It is valuable in academic and industrial research for studying structure-activity relationships in medicinal chemistry.

Interaction studies involving methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate have focused on its binding affinity with biological targets such as enzymes and receptors. Preliminary data suggest potential interactions with:

  • Enzymes involved in drug metabolism, indicating possible implications for pharmacokinetics.
  • Receptors related to pain and inflammation, suggesting its use in pain management therapies.

Further studies are required to elucidate these interactions fully.

Several compounds share structural similarities with methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-aminobenzoateSimple amine substitutionCommonly used as a local anesthetic
Methyl 3-(4-amino)benzoateDifferent position of amino groupExhibits different biological activities
Methyl 4-(dimethylamino)benzoateDimethyl substitution on the amino groupEnhanced solubility and bioavailability

Uniqueness

Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate is unique due to its specific arrangement of functional groups that provide distinct biological activities not observed in simpler derivatives like methyl 4-aminobenzoate or other substituted benzoates. Its complex structure allows for diverse interactions within biological systems, making it a promising candidate for further research in drug development.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

284.11609238 g/mol

Monoisotopic Mass

284.11609238 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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